2-Amino-3-methylbenzaldehyde
Overview
Description
2-Amino-3-methylbenzaldehyde is an organic compound with the molecular formula C8H9NO. It is a derivative of benzaldehyde, where an amino group and a methyl group are substituted at the 2nd and 3rd positions, respectively. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methylbenzaldehyde typically involves the nitration of 3-methylbenzaldehyde followed by reduction. The nitration process introduces a nitro group at the 2nd position, which is then reduced to an amino group using reducing agents such as iron and hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives such as Schiff bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions with primary amines under acidic conditions form Schiff bases.
Major Products:
Oxidation: 2-Amino-3-methylbenzoic acid.
Reduction: 2-Amino-3-methylbenzyl alcohol.
Substitution: Schiff bases and other derivatives.
Scientific Research Applications
2-Amino-3-methylbenzaldehyde is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-3-methylbenzaldehyde involves its interaction with various molecular targets. For instance, in biological systems, it can form Schiff bases with primary amines, which can then interact with enzymes and proteins, altering their function. This interaction can lead to the inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
- 2-Amino-4-methylbenzaldehyde
- 2-Amino-5-methylbenzaldehyde
- 2-Amino-6-methylbenzaldehyde
Comparison: 2-Amino-3-methylbenzaldehyde is unique due to the specific positioning of the amino and methyl groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
IUPAC Name |
2-amino-3-methylbenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-2-4-7(5-10)8(6)9/h2-5H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXVKRQZYPIRQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84902-24-9 | |
Record name | 2-amino-3-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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